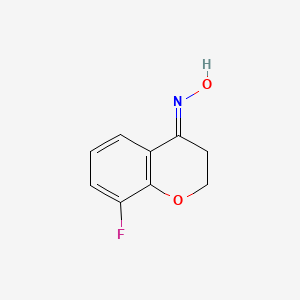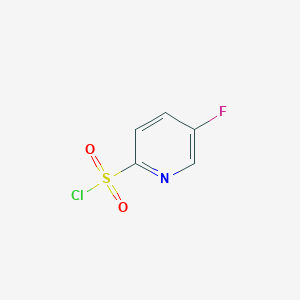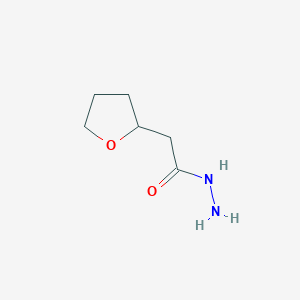
2-(Tétrahydrofuran-2-yl)acétohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Attractants de Pollinisateurs dans les Orchidées
Le composé “acide 2-(tétrahydrofuran-2-yl)acétique”, étroitement lié au “2-(tétrahydrofuran-2-yl)acétohydrazide”, et ses dérivés esters ont été trouvés pour agir comme des attractants de pollinisateurs à longue portée dans l'orchidée sexuellement trompeuse Cryptostylis ovata . Ceci est un exemple extrême de tromperie sexuelle chez les orchidées, où la plante réalise la pollinisation en attirant les insectes mâles vers ses fleurs grâce à une imitation chimique et parfois visuelle des femelles .
Sémiochimiques dans le Comportement des Insectes
Ces composés ont également été confirmés pour attirer les mâles de Lissopimpla excelsa dans des bioessais sur le terrain . Cela suggère qu'ils pourraient potentiellement être utilisés comme des sémiochimiques, qui sont des produits chimiques qui transmettent des informations entre les organismes et influencent leur comportement .
Applications de la GC et de la HPLC en Phase Chirale
Le produit naturel de ce composé s'est avéré être constitué d'un seul énantiomère, sa configuration S étant confirmée par la synthèse des deux énantiomères à partir d'énantiomères connus de l'acide tétrahydrofuran-2-carboxylique . Ceci indique des applications potentielles en chromatographie gazeuse en phase chirale (GC) et en chromatographie liquide haute performance (HPLC), qui sont des techniques utilisées pour séparer et analyser les composés en fonction de leurs propriétés .
Safety and Hazards
The safety data sheet for a related compound, (Tetrahydrofuran-2-yl)acetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective gloves, protective clothing, and eye protection .
Propriétés
IUPAC Name |
2-(oxolan-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)4-5-2-1-3-10-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUABIZEBVACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

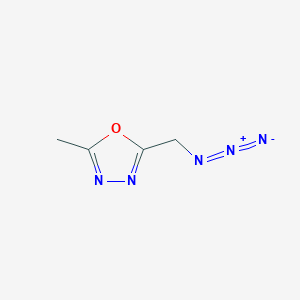
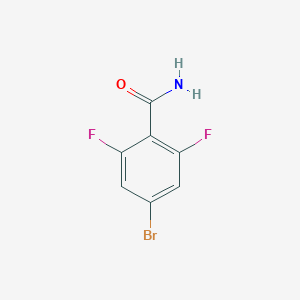

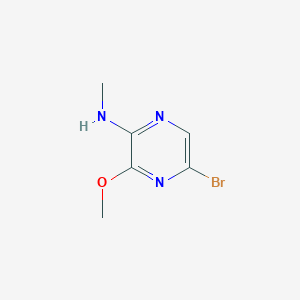

![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)


